molecular formula C11H11N3O2 B1451705 N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1152949-71-7

N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B1451705
M. Wt: 217.22 g/mol
InChI Key: BOTWCSZQXQBVCZ-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound that has not been extensively studied. It is related to N-(4-hydroxyphenyl)glycine, also known as Glycin . Glycin is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .

Scientific Research Applications

Synthesis and Characterization

The compound N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide and its derivatives have been a subject of research mainly in the field of synthesis and characterization. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and analyzed their structure through various spectral data. They also evaluated these compounds for their in vitro cytotoxic activity against certain cell lines (Hassan, Hafez, & Osman, 2014). Similarly, Kettmann and Svetlik (2003) studied the reaction products of a similar compound, reporting unexpected structural formations and providing insights into the molecular orientation and bonding characteristics of the compound (Kettmann & Svetlik, 2003).

Antibacterial Applications

Compounds with the pyrazole-4-carboxamide moiety, such as the one , have shown promise in antimicrobial applications. Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and found one particular compound to be highly effective against strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant variants, highlighting its potential as an antimicrobial agent (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Antifungal and Pesticidal Applications

The structural motif of N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been explored for its antifungal and pesticidal properties as well. For example, Du et al. (2015) synthesized a series of compounds, one of which demonstrated significant antifungal activity against phytopathogenic fungi, exceeding that of commercial fungicides (Du et al., 2015). Ohno et al. (2010) discovered that certain 1-alkyl-3-sulfonyloxypyrazole-4-carboxamides, structurally related to N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited high insecticidal activity, indicating potential in agrochemical applications (Ohno et al., 2010).

properties

IUPAC Name

N-(4-hydroxyphenyl)-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-7-8(6-12-14)11(16)13-9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTWCSZQXQBVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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